molecular formula C19H13ClN2O2S B10857102 7-[(2-chlorophenoxy)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-[(2-chlorophenoxy)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B10857102
M. Wt: 368.8 g/mol
InChI Key: MXPJASIJFFIVEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SLC26A3-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for small-molecule inhibitors typically involve:

    Formation of Core Structure: This step involves the construction of the core molecular framework through various organic reactions such as condensation, cyclization, or coupling reactions.

    Functional Group Modification: Introduction of functional groups that enhance the compound’s binding affinity and specificity to the target protein. This may involve reactions like halogenation, alkylation, or acylation.

    Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of SLC26A3-IN-2 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring compliance with regulatory standards. This includes:

    Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis may be carried out in batch reactors or continuous flow systems to improve efficiency and control.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product, including analytical testing and validation.

Chemical Reactions Analysis

Types of Reactions

SLC26A3-IN-2 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

SLC26A3-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

SLC26A3-IN-2 exerts its effects by specifically binding to the SLC26A3 protein and inhibiting its chloride-bicarbonate exchange activity . This inhibition disrupts the electroneutral sodium chloride absorption in the intestine, leading to altered fluid and electrolyte balance. The molecular targets and pathways involved include:

    SLC26A3 Protein: The primary target, where the inhibitor binds to the active site or allosteric sites, preventing the exchange of chloride and bicarbonate ions.

    Downstream Effects: The inhibition of SLC26A3 affects various physiological processes, including fluid secretion, pH regulation, and electrolyte homeostasis.

Comparison with Similar Compounds

SLC26A3-IN-2 is unique in its high specificity and potency for inhibiting SLC26A3 compared to other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C19H13ClN2O2S

Molecular Weight

368.8 g/mol

IUPAC Name

7-[(2-chlorophenoxy)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C19H13ClN2O2S/c20-15-8-4-5-9-17(15)24-11-14-10-18(23)22-16(12-25-19(22)21-14)13-6-2-1-3-7-13/h1-10,12H,11H2

InChI Key

MXPJASIJFFIVEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=CC(=O)N23)COC4=CC=CC=C4Cl

Origin of Product

United States

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